molecular formula C17H14N4O2S B15088554 2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Cat. No.: B15088554
M. Wt: 338.4 g/mol
InChI Key: LJGSPWCEIPASPI-VCHYOVAHSA-N
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Description

2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a thioxo group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Thioxo Group: This step might involve the use of sulfur-containing reagents under controlled conditions.

    Attachment of the Benzoic Acid Moiety: This can be done through a coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the triazole ring or the thioxo group, leading to various reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce various reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with triazole rings are often explored for their antimicrobial, antifungal, and anticancer properties. The presence of the thioxo group might enhance these activities.

Medicine

In medicine, such compounds could be investigated for their potential as therapeutic agents, particularly in the treatment of infections or cancer.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes or disrupt cellular processes by binding to specific molecular targets. The thioxo group might interact with thiol-containing enzymes or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((5-Thioxo-3-phenyl-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
  • 2-(((5-Thioxo-3-(p-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Uniqueness

The uniqueness of 2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid lies in its specific substitution pattern on the triazole ring and the presence of the m-tolyl group. This structural variation can lead to different biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(E)-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C17H14N4O2S/c1-11-5-4-7-12(9-11)15-19-20-17(24)21(15)18-10-13-6-2-3-8-14(13)16(22)23/h2-10H,1H3,(H,20,24)(H,22,23)/b18-10+

InChI Key

LJGSPWCEIPASPI-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(=O)O

Origin of Product

United States

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